molecular formula C10H9NO4 B7903961 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid

Cat. No.: B7903961
M. Wt: 207.18 g/mol
InChI Key: PPZOUBHPRPDEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid is an organic compound belonging to the class of benzoxazines These compounds are characterized by a benzene ring fused to an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid typically involves a multi-step process. One common method includes the Mannich reaction, where an amine, formaldehyde, and a phenol derivative react to form the oxazine ring. This is followed by oxidation and acylation steps to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazine ring to other structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or halogen groups into the molecule.

Scientific Research Applications

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazin-7-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9-5-15-8-3-6(4-10(13)14)1-2-7(8)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZOUBHPRPDEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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